8-chloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one
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Overview
Description
8-chloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one is a complex organic compound with a unique structure that combines elements of isoindole and benzoxazine
Preparation Methods
The synthesis of 8-chloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one typically involves the use of palladium-catalyzed reactions. One notable method is the palladium-catalyzed dicarbonylative synthesis, which starts from commercially available 2-bromoanilines and 2-bromobenzyl amines. The reaction proceeds with the assistance of a palladium catalyst, incorporating two molecules of carbon monoxide into the substrates selectively . This method is highly selective and yields the desired product in good quantities.
Chemical Reactions Analysis
8-chloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others under suitable conditions.
Common reagents used in these reactions include palladium catalysts, carbon monoxide, and various reducing and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-chloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 8-chloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
8-chloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one can be compared with other similar compounds, such as:
10-methyl-10H-phenothiazine: This compound shares some structural similarities but differs in its chemical properties and applications.
Isoindolo[1,2-b]quinazolin-10(12H)-ones: These compounds have a similar core structure but differ in their functional groups and reactivity.
Properties
Molecular Formula |
C16H12ClNO2 |
---|---|
Molecular Weight |
285.72 g/mol |
IUPAC Name |
8-chloro-10-methyl-4b,10-dihydroisoindolo[1,2-b][1,3]benzoxazin-12-one |
InChI |
InChI=1S/C16H12ClNO2/c1-9-13-8-10(17)6-7-14(13)20-16-12-5-3-2-4-11(12)15(19)18(9)16/h2-9,16H,1H3 |
InChI Key |
BTRYEPPEYIAAAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)Cl)OC3N1C(=O)C4=CC=CC=C34 |
Origin of Product |
United States |
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